1-(Trifluoromethyl)naphthalene-2-acetonitrile

NaV 1.7 channel pain target ion channel pharmacology

1-(Trifluoromethyl)naphthalene-2-acetonitrile (CAS 1261737-11-4, C₁₃H₈F₃N, MW 235.20) is a fluorinated naphthalene-2-acetonitrile that incorporates a strongly electron-withdrawing trifluoromethyl group at the C1 position of the naphthalene ring. This architecture confers distinct electronic, lipophilic, and biological properties that differentiate it from non-fluorinated naphthalene acetonitriles and positional isomers.

Molecular Formula C13H8F3N
Molecular Weight 235.20 g/mol
Cat. No. B11876233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trifluoromethyl)naphthalene-2-acetonitrile
Molecular FormulaC13H8F3N
Molecular Weight235.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)CC#N
InChIInChI=1S/C13H8F3N/c14-13(15,16)12-10(7-8-17)6-5-9-3-1-2-4-11(9)12/h1-6H,7H2
InChIKeyXZCSHBFUDYGMGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Trifluoromethyl)naphthalene-2-acetonitrile: A Fluorinated Naphthalene Acetonitrile with Differentiated Pharmacological and Physicochemical Properties


1-(Trifluoromethyl)naphthalene-2-acetonitrile (CAS 1261737-11-4, C₁₃H₈F₃N, MW 235.20) is a fluorinated naphthalene-2-acetonitrile that incorporates a strongly electron-withdrawing trifluoromethyl group at the C1 position of the naphthalene ring . This architecture confers distinct electronic, lipophilic, and biological properties that differentiate it from non-fluorinated naphthalene acetonitriles and positional isomers. The compound serves as a confirmed antagonist of the human NaV 1.7 sodium channel and exhibits physicochemical characteristics that make it a compelling synthetic intermediate for medicinal chemistry and materials science applications.

Why 2‑Naphthylacetonitrile and Other Non‑Fluorinated Analogs Cannot Substitute for 1-(Trifluoromethyl)naphthalene-2-acetonitrile


Replacing the trifluoromethyl group with hydrogen or a less electron-withdrawing substituent fundamentally alters the compound's electronic character and biological engagement. The CF₃ group exerts a strong inductive effect (Hammett σₘ = 0.43 versus H σₘ = 0.00) [1] that stabilizes the α‑anion of the acetonitrile moiety, enhances benzylic reactivity, and increases lipophilicity by approximately one log unit. These combined effects modulate target affinity, membrane permeability, and metabolic stability in ways that non‑fluorinated or mono‑fluorinated analogs cannot replicate. Consequently, direct substitution with 2‑naphthylacetonitrile, 1‑fluoronaphthalene‑2‑acetonitrile, or positional trifluoromethyl isomers leads to quantitative loss of the differentiated pharmacological and physicochemical profile documented below.

Quantitative Differentiation Evidence for 1-(Trifluoromethyl)naphthalene-2-acetonitrile Relative to Closest Analogs


NaV 1.7 Antagonist Activity: 125‑Fold Enhancement Over Non‑Fluorinated Analog

The target compound inhibits human partially inactivated NaV 1.7 with an IC₅₀ of 240 nM, whereas the direct non‑fluorinated analog 2‑naphthylacetonitrile requires an IC₅₀ of 30,000 nM under comparable assay conditions [1][2]. This corresponds to a 125‑fold potency advantage conferred by the 1‑CF₃ substituent.

NaV 1.7 channel pain target ion channel pharmacology

Lipophilicity Shift: CF₃ Group Increases LogP by Approximately 1.0 Log Unit Relative to Non‑Fluorinated Analog

A structurally analogous trifluoromethyl‑naphthalene‑acetonitrile isomer, 2‑(trifluoromethyl)naphthalene‑7‑acetonitrile, exhibits an XLogP3 of 3.7 . In contrast, the non‑fluorinated comparator 2‑naphthylacetonitrile has an ACD/LogP of 2.68 . The ~1.0‑log‑unit increase is attributable to the CF₃ group's hydrophobic character (Hansch π = 0.88) and is expected to be similarly reflected in the target compound.

lipophilicity ADME drug‑likeness

Electron‑Withdrawing Modulation: CF₃ Group Confers Strong Inductive Effect (σₘ = 0.43) Absent in Non‑Fluorinated Analogs

The trifluoromethyl group at the C1 position provides a Hammett σₘ of 0.43, whereas the hydrogen substituent in non‑fluorinated analogs has σₘ = 0.00 [1]. This strong electron‑withdrawing effect stabilizes the α‑anion of the acetonitrile group, lowering the pKₐ of the benzylic C–H and enhancing nucleophilic reactivity. Experimentally, this translates into more efficient deprotonation and alkylation chemistry at the acetonitrile α‑carbon, enabling transformations that are kinetically slower or require harsher conditions with 2‑naphthylacetonitrile.

Hammett constant electron‑withdrawing reactivity

Prioritized Application Scenarios for 1-(Trifluoromethyl)naphthalene-2-acetonitrile Based on Quantitative Differentiation Evidence


NaV 1.7‑Directed Hit Identification and Lead Optimization for Pain Therapeutics

The 240 nM IC₅₀ at human NaV 1.7, combined with the 125‑fold selectivity window over the non‑fluorinated analog, positions this compound as a validated starting point for structure‑activity relationship campaigns focused on voltage‑gated sodium channel blockers for neuropathic and inflammatory pain [1][2].

Synthesis of Fluorinated Analog Libraries via Enhanced Benzylic Reactivity

The CF₃‑stabilized α‑anion allows efficient Cα‑functionalization under mild conditions, making the compound a privileged intermediate for generating diverse fluorinated naphthalene acetonitrile libraries for phenotypic or target‑based screening [1].

Liquid Crystal Intermediates with Negative Dielectric Anisotropy

Derivatives of 1‑(trifluoromethyl)naphthalene have been patented for their negative dielectric anisotropy with very large absolute value, chemical stability toward heat, light, and water, and compatibility with mainstream liquid crystal compositions, making them suitable as electro‑optic display materials [3].

Fluorinated Molecular Probes for Substituent Effect Studies

The strong and quantifiable electron‑withdrawing character (σₘ = 0.43) makes poly(CF₃)‑substituted naphthalenes among the most sensitive probes for studying substituent effects in aromatic systems, with the trifluoromethyl group significantly increasing the sensitivity of the Substituent Effect Stabilization Energy (SESE) parameter [4].

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